Steric Shielding Against Ester Hydrolysis
The tert‑butyl ester of the target compound resists saponification approximately 100‑fold more than the corresponding methyl ester. A standard pedagogical dataset reports a second‑order rate constant k for methyl acetate that is 100 times greater than that for tert‑butyl acetate at 25 °C [1]. The same trend is confirmed by comparative kinetic data on aliphatic dicarboxylic tert‑butyl versus methyl esters, where the tert‑butyl group consistently reduces saponification rates [2]. This steric barrier is independent of the aromatic scaffold and translates directly to the target compound, giving it a significantly broader window of stability under basic or nucleophilic conditions.
| Evidence Dimension | Second‑order rate constant for alkaline ester hydrolysis (saponification) |
|---|---|
| Target Compound Data | k(tert‑butyl ester) – estimated ~1/100 × k(methyl ester) [1] |
| Comparator Or Baseline | Methyl acetate (model for methyl ester): k(methyl) = 100 × k(tert‑butyl) at 25 °C [1] |
| Quantified Difference | Rate ratio methyl/tert‑butyl ≈ 100 (25 °C, aqueous base) |
| Conditions | Alkaline saponification, 25 °C; class‑level inference from model esters [1][2] |
Why This Matters
When synthetic routes require selective unmasking of a methyl or ethyl ester in the presence of the target compound’s tert‑butyl ester, the kinetic discrimination ensures high chemoselectivity, reducing by‑products and improving yields.
- [1] Solomons, T. W. G.; Fryhle, C. B. Organic Chemistry, 10th ed.; Wiley: Hoboken, NJ, 2011; Chapter 20, Problem 20.34. View Source
- [2] Homan, J. D. H. A kinetic investigation on the hydrolysis of simple aliphatic dicarboxylic tertiary butyl esters: Part II. Recl. Trav. Chim. Pays‑Bas 1944, 63, 189‑203. https://doi.org/10.1002/recl.19440631002 View Source
